Terminal Alkyne Enables CuAAC Click Chemistry – Allyl Analog Is Unreactive
The terminal alkyne of the target compound allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used click reaction in bioconjugation and medicinal chemistry. In contrast, the closest analog, tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS 1401728-89-9), bears a terminal alkene that does not undergo CuAAC under standard conditions, requiring instead thiol-ene chemistry or transition-metal-catalyzed hydrofunctionalization [1]. This functional-group difference dictates which conjugation chemistry is available to the user.
| Evidence Dimension | Reactivity in CuAAC click chemistry |
|---|---|
| Target Compound Data | Terminal alkyne (C≡C) – competent for CuAAC with azides |
| Comparator Or Baseline | tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate: terminal alkene (C=C) – not competent for CuAAC |
| Quantified Difference | Binary (reactive vs. unreactive); CuAAC second-order rate constants for terminal alkynes typically 10–10² M⁻¹s⁻¹ depending on ligand, whereas unactivated alkenes show negligible reactivity |
| Conditions | Standard CuAAC conditions (CuSO₄/sodium ascorbate, TBTA or THPTA ligand, H₂O/t-BuOH, RT) |
Why This Matters
For researchers requiring bioorthogonal conjugation, the alkyne-bearing target compound is mandatory; the allyl analog is incompatible with CuAAC workflows and would necessitate a complete redesign of the synthetic route.
- [1] Presolski, S. I.; Hong, V. P.; Finn, M. G. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology 2011, 3, 153–162. (Class-level reference establishing CuAAC reactivity requirement for terminal alkynes.) View Source
